molecular formula C14H8F3N3O2 B2795148 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1245808-60-9

7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2795148
CAS No.: 1245808-60-9
M. Wt: 307.232
InChI Key: SQOFWROSFDCZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1245808-60-9) is a high-purity pyrazolopyrimidine derivative offered at 97% purity . This compound is part of the heterocyclic building blocks family, characterized by a molecular weight of 307.23 g/mol and the molecular formula C14H8F3N3O2 . The integration of the pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group is of significant interest in medicinal chemistry. The trifluoromethyl group enhances a molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical properties in the development of pharmacologically active agents . Concurrently, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure known for its diverse therapeutic potential, demonstrating promising biological activities such as anticancer, antimicrobial, and anti-inflammatory effects, and serving as a key motif in kinase inhibitor development . Researchers are exploring novel synthetic strategies, including eco-friendly methods using KHSO4 catalysis and ultrasound irradiation, to efficiently create similar trifluoromethyl-festooned pyrazolopyrimidines for biological evaluation . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

7-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-7-12-18-9(13(21)22)6-10(20(12)19-11)8-4-2-1-3-5-8/h1-7H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFWROSFDCZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Decarboxylation and Thermal Stability

The C5-carboxylic acid undergoes decarboxylation under thermal or basic conditions:

  • Thermal Decarboxylation : Heating at 150–200°C in DMF or DMSO eliminates CO₂, forming 7-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .

  • Base-Mediated Decarboxylation : Treatment with NaOH (1M) at 80°C achieves quantitative conversion .

Differential scanning calorimetry (DSC) data for analogous compounds show decomposition temperatures >250°C, indicating moderate thermal stability.

Electrophilic and Nucleophilic Reactions

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich pyrimidine ring undergoes nitration or halogenation at position 3. For example:

ReagentConditionsProductYield (%)
HNO₃/H₂SO₄0°C, 2 h3-Nitro derivative65
Br₂/FeCl₃RT, 1 h3-Bromo derivative72
  • Nucleophilic Substitution : The trifluoromethyl group enhances electron-withdrawing effects, directing nucleophiles to the 6-position. Reaction with amines (e.g., morpholine) in DMF at 120°C yields 6-amino derivatives .

Coordination Chemistry and Metal Complexation

The carboxylic acid and pyrimidine nitrogen atoms act as ligands for metal ions:

  • Cu(II) Complexes : Forms stable complexes with Cu(OAc)₂ in ethanol, confirmed by IR and UV-Vis spectroscopy. Stability constants (log β) range from 8.2–9.5 .

  • Pd(II) Catalysis : Serves as a ligand in Pd-mediated cross-coupling reactions, enhancing catalytic activity .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives possess potent anticancer properties. The mechanisms include:

  • Kinase Inhibition : These compounds have been found to inhibit various kinases involved in cancer cell proliferation. For instance, studies indicate that 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can effectively inhibit aurora kinases, which are critical for cell division and are often overexpressed in cancer cells.
    StudyCell LineIC50 (μM)
    MDA-MB-231 (Breast Cancer)27.6
    A549 (Lung Cancer)15.4

Anti-inflammatory Effects

The compound has also demonstrated potential in treating inflammatory diseases. Research indicates that it can selectively inhibit phosphodiesterase enzymes, which play a role in inflammatory responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Aurora Kinase Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on aurora kinases. The results showed significant inhibition with an IC50 value indicating its potential as an anticancer agent.

Case Study 2: Phosphodiesterase Inhibition

In another study, the compound was evaluated for its ability to inhibit phosphodiesterase enzymes in vitro. The findings suggested that it could be beneficial in developing treatments for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism by which 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors, while the pyrazolo[1,5-a]pyrimidine core structure allows for selective binding to enzymes or other biological targets. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Modifications

The table below compares substituent positions, molecular weights, and synthetic methods for key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Synthetic Methods
7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-Ph, 2-CF₃, 5-COOH C₁₄H₈F₃N₃O₂ 307.23 Not explicitly described; likely SNAr or cross-coupling
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Ph, 7-CF₃, 2-COOH C₁₄H₈F₃N₃O₂ 307.23 Suzuki-Miyaura coupling
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-Cyclopropyl, 2-CF₃, 5-COOH C₁₁H₈F₃N₃O₂ 271.20 LiOH-mediated hydrolysis of ethyl esters
7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-Isopropyl, 2-CF₃, 5-COOH C₁₂H₁₂F₃N₃O₂ 287.24 Unspecified; likely analogous to
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-Me, 2-CF₃, 5-COOH C₉H₆F₃N₃O₂ 257.16 Recrystallization from ethanol
Key Observations:

Positional Isomerism : The 5-phenyl-7-CF₃ analog (CAS 294194-47-1) shares the same molecular formula as the main compound but differs in substituent positions, leading to altered electronic and steric properties .

Synthetic Yields : Methods like Suzuki-Miyaura coupling (for 5-phenyl analogs) and LiOH-mediated hydrolysis (for cyclopropyl derivatives) achieve yields of 50–98%, depending on substituents .

Solubility and Lipophilicity:
  • The phenyl group at position 7 in the main compound increases hydrophobicity compared to methyl or cyclopropyl analogs.
Acidity and Reactivity:
  • The carboxylic acid at position 5 (pKa ~2–3) ionizes at physiological pH, facilitating interactions with basic residues in target proteins. Positional shifts (e.g., 2-COOH in 5-phenyl analogs) may alter binding modes .

Biological Activity

7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 2060047-29-0) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article presents an overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H8F3N3O2C_{14}H_{8}F_{3}N_{3}O_{2}. The compound features a pyrazolo-pyrimidine core with a trifluoromethyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, primarily act as inhibitors of various kinases. These compounds have shown significant selectivity towards casein kinase 2 (CK2), which is implicated in numerous cellular processes including cell proliferation and survival.

Inhibition Studies

A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity for CK2. The presence of a carboxylic acid group in the structure was found to be essential for binding affinity to CK2α .

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • In vitro studies show that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Case Study : A derivative demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

2. Antimicrobial Activity
Research has indicated that certain pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties against both bacterial and fungal strains:

  • Activity against Bacteria : Compounds have shown effectiveness against E. coli and S. aureus with significant inhibition zones observed in agar diffusion tests .

3. Anti-inflammatory Effects
Compounds in this class have been evaluated for their anti-inflammatory properties:

  • In vivo studies demonstrated that certain derivatives significantly reduced paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerIC50 values < 10 nM in MCF-7 and A549
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatorySignificant reduction in paw edema

Q & A

Q. What computational tools are effective for predicting the compound’s interactions with novel biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor dynamics over 100+ ns to identify stable binding conformations .
  • QSAR Models : Use substituent descriptors (e.g., Hammett σ values) to predict activity against kinases or GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.